1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(20-2)10-13(12)21-15/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADKSOKHCUKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and methoxybenzaldehyde in the presence of an acid catalyst.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under reflux conditions.
Propanone Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of alkylated benzothiazole or piperazine derivatives.
Scientific Research Applications
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The propanone group can form covalent bonds with target proteins, leading to their inactivation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Derivatives
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one ()
- Structural Differences: Fluoro substituent at the 6-position of benzothiazole; dimethyl substitution on the propanone.
- The dimethyl group increases steric hindrance, possibly affecting metabolic stability .
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS 941909-05-3, )
- Structural Differences : Fluoro substituent on benzothiazole; additional thioether linkage to a 4-methoxyphenyl group.
- Impact : The thioether introduces sulfur-based polarity, enhancing solubility but increasing susceptibility to oxidative metabolism. The 4-methoxyphenyl group may contribute to π-π stacking in hydrophobic binding pockets .
3-(1,3-Benzothiazol-2-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one ()
- Structural Differences: No methoxy on benzothiazole; piperazine substituted with 2-chlorophenyl.
- Absence of methoxy may lower binding affinity for electron-dependent targets .
Non-Benzothiazole Analogues
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545, )
- Structural Differences : Benzothiazole replaced with indole; piperazine substituted with 3-chlorophenyl.
- Impact : Indole’s hydrogen-bonding capability may target serotonin receptors more selectively. The chlorophenyl group enhances receptor affinity through hydrophobic interactions .
BIA 3-335 ()
- Structural Differences : Benzothiazole replaced with 3,4-dihydroxy-5-nitrophenyl; piperazine substituted with 3-trifluoromethylphenyl.
- Impact : The nitro and dihydroxy groups increase polarity, reducing membrane permeability but improving solubility. The trifluoromethyl group enhances metabolic stability .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methoxy and fluoro substituents on benzothiazole significantly modulate electron density, influencing interactions with receptors like 5-HT6 or D2 .
- Pharmacokinetics : Thioether-containing derivatives () show improved solubility but require evaluation of oxidative stability. Chlorophenyl and heptyloxy groups enhance lipophilicity but may complicate toxicity profiles .
- Synthetic Accessibility: Compounds with simpler propanone groups (e.g., ) are easier to synthesize, making them viable candidates for preliminary screening .
Biological Activity
The compound 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one , also known by its CAS number 897469-48-6 , is a complex organic molecule that integrates a benzothiazole moiety with a piperazine ring. This structure is significant in medicinal chemistry due to the diverse biological activities exhibited by benzothiazole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O2S , with a molecular weight of 303.39 g/mol . The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 303.39 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| LogP (Partition Coefficient) | 2.72 |
| Solubility | Low |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiazole ring is known for its role in enzyme inhibition and receptor binding, while the piperazine moiety enhances membrane permeability, facilitating the compound's bioavailability. The sulfonyl group may engage in hydrogen bonding, stabilizing interactions with target proteins.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is believed to exert these effects through antioxidant mechanisms and modulation of neurotransmitter systems.
Antitumor Activity
Preliminary studies suggest that this compound may have potential as an anticancer agent. It appears to induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Antibacterial Efficacy Study
- A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
-
Neuroprotective Mechanism Investigation
- In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
-
Cancer Cell Line Testing
- In assays using human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values indicating effective cytotoxicity at low concentrations (below 10 µM).
Q & A
Q. What synthetic strategies are commonly employed for preparing 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzothiazole-piperazine intermediate with a propanone derivative. For example:
- Step 1 : React 6-methoxy-1,3-benzothiazol-2-amine with a piperazine derivative (e.g., 1-(propan-1-one)piperazine) using a coupling agent like EDCI/HOBt in anhydrous THF under reflux .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Reaction time, solvent polarity (e.g., dioxane vs. THF), and temperature (80–100°C) significantly impact yield. Catalytic Cu(I) can enhance coupling efficiency for heterocyclic systems .
Q. How are spectroscopic techniques (NMR, MS) used to confirm the structure of this compound?
- 1H/13C NMR : Key signals include:
- A singlet at δ ~3.8 ppm for the methoxy group on the benzothiazole ring.
- Piperazine protons as multiplets between δ 2.5–3.5 ppm.
- Carbonyl (C=O) resonance at ~170 ppm in 13C NMR .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C16H20N3O2S, calculated m/z 318.12). HRMS with <2 ppm error confirms the structure .
Q. What methods are used to assess the purity of this compound, and how are impurities identified?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is standard for research-grade material .
- Elemental Analysis : Percent C, H, N values must align with theoretical calculations (e.g., C 60.36%, H 6.32%, N 13.19%) .
- TLC : Silica plates (ethyl acetate/hexane) to monitor reaction progress and detect byproducts .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol). Use SHELXL for refinement, focusing on:
- Data interpretation : Compare experimental vs. calculated powder XRD patterns to detect polymorphs .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial studies?
- Anticancer assays :
- Cell lines : Use MCF-7 (breast) or PC-3 (prostate) cells cultured in DMEM + 10% FBS.
- MTT assay : Treat cells with 0.1–100 µM compound for 48–72 hrs. Measure IC50 via absorbance at 570 nm .
- Antimicrobial testing :
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Target selection : Prioritize proteins with known benzothiazole affinity (e.g., tyrosine kinases, DNA topoisomerases).
- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (PDB ID: e.g., 1T46 for topoisomerase).
- Validation : Compare docking scores (∆G) with experimental IC50 values to validate binding modes .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data for this compound?
- SAR analysis : Systematically modify substituents (e.g., methoxy group on benzothiazole, piperazine alkyl chain) and correlate with activity trends .
- Solubility optimization : Introduce polar groups (e.g., hydroxyl, sulfonyl) to improve bioavailability. Calculate logP values (e.g., using ChemAxon) to guide design .
Q. How do stability studies under varying pH and temperature conditions inform formulation development?
- Accelerated stability testing : Incubate the compound in buffers (pH 1.2–7.4) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Degradation products : Identify by LC-MS; common pathways include hydrolysis of the carbonyl group or oxidation of the methoxy substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
